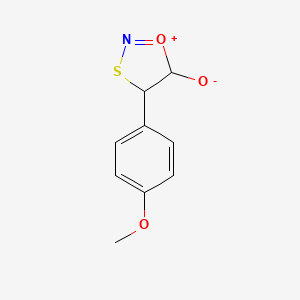

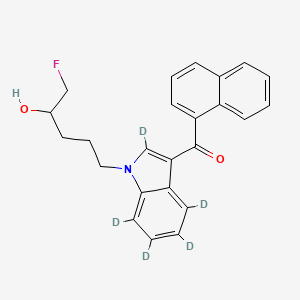

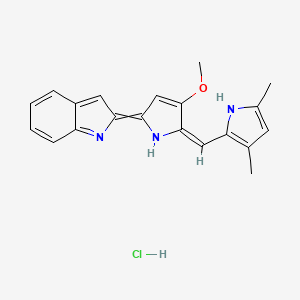

![molecular formula C24H39NO5 B10767064 methyl 2-[7-[6-(3-hydroxyoct-1-enyl)-2-oxabicyclo[2.2.1]heptan-5-yl]hept-5-enoylamino]acetate](/img/structure/B10767064.png)

methyl 2-[7-[6-(3-hydroxyoct-1-enyl)-2-oxabicyclo[2.2.1]heptan-5-yl]hept-5-enoylamino]acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

- It acts as a TP receptor agonist , exhibiting properties similar to TXA₂ (thromboxane A₂).

- U-46619 Glycine methyl ester contains a modification at the C-1 position of U-46619, potentially altering its binding properties to the TP receptor or PGH₂-metabolizing enzymes .

U-46619: U-46619 Glycine methyl ester is a unique analog of

Preparation Methods

- Unfortunately, specific synthetic routes and industrial production methods for U-46619 Glycine methyl ester are not widely documented.

- it is typically synthesized through chemical modifications of U-46619, involving esterification at the C-1 position with glycine and methylation of the carboxylic acid group.

Chemical Reactions Analysis

- U-46619 Glycine methyl ester may undergo various reactions, including oxidation, reduction, and substitution.

- Common reagents and conditions depend on the specific reaction type.

- Major products formed from these reactions would include derivatives of U-46619 with altered functional groups.

Scientific Research Applications

- U-46619 Glycine methyl ester’s applications span several fields:

Cardiovascular Research: Studying platelet aggregation, vascular smooth muscle contraction, and related processes.

Pharmacology: Investigating its effects on TP receptors and arachidonic acid metabolism.

Drug Development: Assessing its potential as a lipophilic prodrug form of U-46619.

Enzyme Inhibition Studies: Exploring its impact on enzymes involved in the metabolic pathway.

Mechanism of Action

- U-46619 Glycine methyl ester likely exerts its effects through TP receptors.

- Molecular targets include platelets, vascular smooth muscle cells, and other relevant tissues.

- The exact pathways involved remain an area of ongoing research.

Comparison with Similar Compounds

- Unfortunately, there are no published reports on the biological activity of U-46619 Glycine methyl ester.

- Comparing it with other similar compounds would require further investigation.

Properties

Molecular Formula |

C24H39NO5 |

|---|---|

Molecular Weight |

421.6 g/mol |

IUPAC Name |

methyl 2-[7-[6-(3-hydroxyoct-1-enyl)-2-oxabicyclo[2.2.1]heptan-5-yl]hept-5-enoylamino]acetate |

InChI |

InChI=1S/C24H39NO5/c1-3-4-7-10-19(26)13-14-21-20(18-15-22(21)30-17-18)11-8-5-6-9-12-23(27)25-16-24(28)29-2/h5,8,13-14,18-22,26H,3-4,6-7,9-12,15-17H2,1-2H3,(H,25,27) |

InChI Key |

STIYTIWKJAUJKK-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(C=CC1C2CC(C1CC=CCCCC(=O)NCC(=O)OC)CO2)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

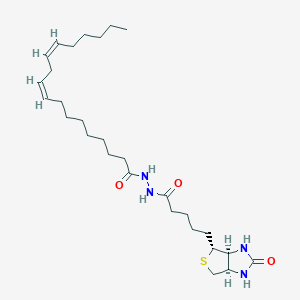

![[2-hydroxy-1-(2,2,3,3,4,4,5,5,5-nonadeuteriopentyl)indol-3-yl]-naphthalen-1-ylmethanone](/img/structure/B10767005.png)

![[4-hydroxy-1-(2,2,3,3,4,4,5,5,5-nonadeuteriopentyl)indol-3-yl]-naphthalen-1-ylmethanone](/img/structure/B10767007.png)

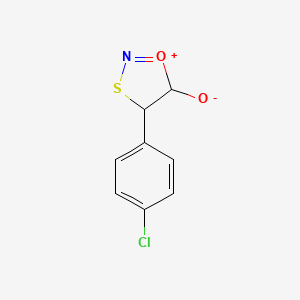

![cyclo[DL-OVal-N(Me)Phe-DL-OVal-N(Me)Phe-DL-OVal-N(Me)Phe]](/img/structure/B10767072.png)